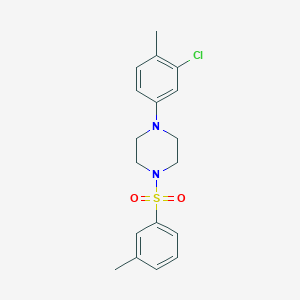

1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine

Description

1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine is a piperazine derivative characterized by a 3-chloro-4-methylphenyl group at position 1 and a 3-methylbenzenesulfonyl group at position 4 of the piperazine ring. Its molecular formula is C₁₈H₂₁ClN₂O₂S, with an average mass of 364.888 g/mol and a monoisotopic mass of 364.101227 . The compound's structural features, including the electron-withdrawing sulfonyl group and chloro-methyl substitution, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2S/c1-14-4-3-5-17(12-14)24(22,23)21-10-8-20(9-11-21)16-7-6-15(2)18(19)13-16/h3-7,12-13H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZQZJMSJFMNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Chloro-4-methylaniline

The foundational step involves converting 3-chloro-4-methylaniline into the N-arylpiperazine intermediate. This is achieved through a cyclization reaction with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at elevated temperatures (120–140°C).

Reaction Conditions

-

Solvent : Diethylene glycol monomethyl ether

-

Temperature : 120–140°C

-

Time : 6–8 hours

Mechanistic Insight

The reaction proceeds via nucleophilic displacement, where the amine group of 3-chloro-4-methylaniline attacks the electrophilic carbon of bis(2-chloroethyl)amine, followed by intramolecular cyclization to form the six-membered piperazine ring.

Purification and Characterization

The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:5 v/v) as the eluent. Key characterization data includes:

-

1H NMR (CDCl3) : δ 7.13 (d, J = 8.8 Hz, 1H), 6.95 (d, J = 12.8 Hz, 1H), 3.69–3.64 (m, 4H), 3.16–3.11 (m, 4H), 2.43 (s, 3H).

Sulfonylation with 3-Methylbenzenesulfonyl Chloride

Reaction Optimization

The N-arylpiperazine intermediate undergoes sulfonylation with 3-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0°C. Triethylamine serves as a base to scavenge HCl, ensuring efficient conversion.

Standard Protocol

-

Dissolve 1-(3-Chloro-4-methylphenyl)piperazine (1 equiv) in DCM.

-

Add triethylamine (2 equiv) and cool to 0°C.

-

Introduce 3-methylbenzenesulfonyl chloride (1.2 equiv) dropwise.

Workup and Isolation

The reaction mixture is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Purification via silica gel chromatography (ethyl acetate/hexane = 1:3) yields the title compound as a white solid.

Spectroscopic Validation

-

1H NMR (CDCl3) : δ 7.30–7.27 (m, 4H, Ar-H), 7.12 (d, J = 8.8 Hz, 1H), 6.90 (d, J = 13.2 Hz, 1H), 3.53 (s, 2H), 3.27 (q, J = 9.6 Hz, 2H), 2.60 (t, J = 4.8 Hz, 4H), 2.42 (s, 3H).

-

13C NMR (CDCl3) : δ 140.1 (C-SO2), 133.6 (Ar-C), 127.8 (Ar-C), 122.6 (Ar-C), 118.8 (Ar-C), 35.3 (piperazine-C), 31.9 (CH2), 20.6 (CH3).

Alternative Synthetic Pathways and Comparative Analysis

Reductive Amination Approach

An alternative route involves reductive amination of 3-chloro-4-methylbenzaldehyde with piperazine, followed by sulfonylation. However, this method yields <50% due to competing imine formation and requires harsher conditions.

Solid-Phase Synthesis

Patent literature describes a solid-phase method using Wang resin-bound piperazine, but scalability issues and lower purity (85–90%) limit its utility.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

The symmetric nature of piperazine poses a risk of disubstitution. Employing a 1:1.2 stoichiometric ratio of piperazine to sulfonyl chloride and maintaining low temperatures (0°C) suppresses bis-sulfonylation.

Purification Challenges

Silica gel chromatography remains the gold standard for isolating the target compound, though gradient elution (ethyl acetate/hexane from 1:5 to 1:3) improves resolution.

Industrial-Scale Considerations

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to remove the sulfonyl group, yielding simpler piperazine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Structural Variations

The table below summarizes critical structural differences between the target compound and its analogues:

Key Observations :

Receptor Binding and Selectivity

- Serotonin (5-HT₁ₐ) Affinity : Compounds with 2-methoxyphenyl or 3-chlorophenyl groups (e.g., ) show high 5-HT₁ₐ binding, critical for antidepressant activity. The target’s 3-methylbenzenesulfonyl group may enhance selectivity due to steric and electronic effects.

- Antimicrobial Potential: Triazole-containing analogues (e.g., from click chemistry ) exhibit anti-HIV and antibacterial activity. The target lacks a triazole ring but may still show antimicrobial properties via sulfonyl interactions.

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine is a synthetic compound that belongs to the piperazine class of chemicals, which are widely studied for their biological activities. This compound's structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C19H23ClN2O4S

- Molecular Weight : 410.9 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Piperazine derivatives often exhibit activity as:

- Antidepressants

- Antipsychotics

- Antiviral agents

The sulfonamide group in the structure may contribute to its interaction with enzymes involved in metabolic pathways, potentially influencing pharmacological effects.

Antiviral Activity

Research has indicated that piperazine derivatives can act as inhibitors of viral replication. For instance, studies have shown that certain piperazine compounds exhibit inhibitory effects on viral enzymes, suggesting a mechanism for antiviral action. This compound may share similar properties, warranting further investigation into its efficacy against specific viral targets.

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For example, a study on related piperazine derivatives demonstrated significant cytotoxicity against breast cancer cells, indicating that this compound could also possess anticancer properties.

Case Studies

- Inhibition of RET Kinase : A series of benzamide derivatives, including those with piperazine moieties, were evaluated for their ability to inhibit RET kinase, an important target in cancer therapy. The findings suggested moderate to high potency in inhibiting RET activity, which is crucial for tumor growth and survival.

- Gastroprokinetic Activity : Other derivatives have been investigated for their gastroprokinetic effects, showcasing the diverse pharmacological profiles that piperazine compounds can exhibit. This suggests that this compound may also influence gastrointestinal motility.

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antiviral | Potential inhibition of viral replication; requires further investigation |

| Anticancer | Cytotoxic effects observed in cancer cell lines; specific studies pending |

| Gastroprokinetic | Possible influence on gastric motility; related compounds show efficacy |

| Enzyme Inhibition | Interaction with metabolic enzymes suggested by structural analysis |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine?

- Methodological Answer : Synthesis typically involves sequential nucleophilic substitution and sulfonylation reactions. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane or THF) under inert gas (N₂/Ar) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

- Analytical Validation : Confirm intermediate and final product structures via H/C NMR and High-Resolution Mass Spectrometry (HRMS) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to piperazine derivative) and monitor reaction progress via TLC .

Q. How can the three-dimensional conformation of this compound influence its interactions with biological targets?

- Methodological Answer : The compound’s piperazine ring flexibility and substituent orientation (e.g., chloro and methyl groups) dictate binding affinity. Techniques include:

- X-ray Crystallography : Resolve crystal structures to identify key hydrogen-bonding or hydrophobic interactions .

- Molecular Dynamics Simulations : Predict conformational stability in aqueous or lipid bilayer environments .

- Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors) .

Q. What are standard protocols for assessing this compound’s physicochemical properties?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy .

- Lipophilicity (LogP) : Determine via reverse-phase HPLC (C18 column, methanol/water gradient) .

- Stability : Incubate at 37°C in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) for 24h, analyze degradation via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for neurological targets?

- Methodological Answer :

- Modification Sites : Vary substituents on the phenyl (e.g., electron-withdrawing groups at the 3-chloro position) or sulfonyl groups to alter steric/electronic profiles .

- Biological Assays : Test derivatives in radioligand binding assays (e.g., D₂/D₃ dopamine receptors) and functional cAMP assays to quantify agonist/antagonist activity .

- Computational QSAR Models : Train models using descriptors like molar refractivity and topological polar surface area (TPSA) to predict blood-brain barrier permeability .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line (HEK-293 vs. CHO), incubation time, and ATP concentration in kinase assays .

- Comparative Studies : Replicate assays with reference compounds (e.g., clozapine for dopamine receptors) to validate internal consistency .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s therapeutic potential?

- Methodological Answer :

- Animal Models : Administer intravenously (1 mg/kg) or orally (10 mg/kg) in Sprague-Dawley rats, collect plasma samples at 0.5, 1, 2, 4, 8, and 24h .

- Bioanalysis : Quantify compound levels via LC-MS/MS; calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability .

- Tissue Distribution : Euthanize animals at 24h, extract brain/liver/kidney tissues, and assess compound accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.